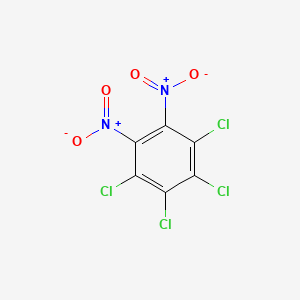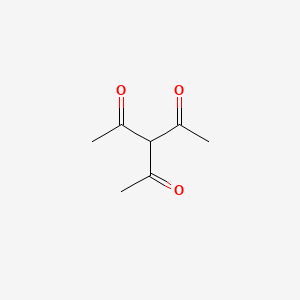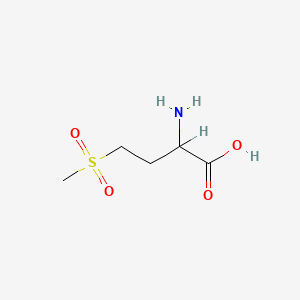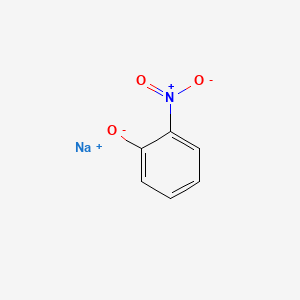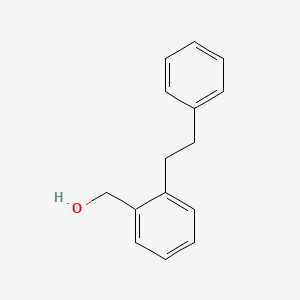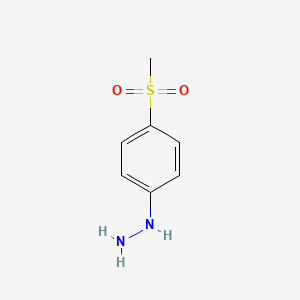
2-吡啶基乙腈
描述
2-Pyridylacetonitrile, also known as pyridine-2-acetonitrile, is an organic compound with the molecular formula C₇H₆N₂. It is a colorless to yellow liquid that is miscible with water and various organic solvents. This compound is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .
科学研究应用
2-Pyridylacetonitrile is extensively used in scientific research due to its versatility:
作用机制
Target of Action
2-Pyridylacetonitrile, a chemical compound with the formula C7H6N2 , is primarily used in organic synthesis . The primary targets of 2-Pyridylacetonitrile are aromatic diazonium salts and active malonic esters . These compounds play a crucial role in various chemical reactions, serving as the foundation for the synthesis of a variety of functionally substituted azoles .
Mode of Action
2-Pyridylacetonitrile interacts with its targets through a series of chemical reactions. It undergoes coupling with aromatic diazonium salts to yield arylhydrazones . Additionally, it undergoes condensation with active malonic esters to yield 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones . These reactions result in the formation of new compounds with diverse chemical structures.
Biochemical Pathways
The biochemical pathways affected by 2-Pyridylacetonitrile involve the synthesis of functionally substituted azoles and azines . These pathways are crucial in organic synthesis, leading to the production of a variety of chemical compounds. The downstream effects of these pathways include the generation of arylhydrazones and 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones .
Result of Action
The molecular and cellular effects of 2-Pyridylacetonitrile’s action primarily involve the formation of new compounds through chemical reactions. For instance, it can yield arylhydrazones when coupled with aromatic diazonium salts . It can also yield 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones when it undergoes condensation with active malonic esters .
Action Environment
The action, efficacy, and stability of 2-Pyridylacetonitrile are influenced by various environmental factors. These include the chemical environment, the presence of other compounds, and the conditions under which the reactions take place. For example, the coupling of 2-Pyridylacetonitrile with aromatic diazonium salts and its condensation with active malonic esters occur under specific conditions . Changes in these conditions could potentially affect the compound’s action and efficacy.
生化分析
Biochemical Properties
2-Pyridylacetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It undergoes coupling with aromatic diazonium salts to yield arylhydrazones and condensation with active malonic esters to produce 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones . Additionally, 2-Pyridylacetonitrile can undergo acylation reactions with acetic anhydride . These interactions highlight its versatility in biochemical processes.
Cellular Effects
2-Pyridylacetonitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by interacting with specific proteins and enzymes, leading to changes in cellular activities. The compound’s impact on cell signaling pathways can result in altered gene expression and metabolic flux, thereby influencing overall cell function .
Molecular Mechanism
The molecular mechanism of 2-Pyridylacetonitrile involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, 2-Pyridylacetonitrile undergoes coupling reactions with aromatic diazonium salts and condensation reactions with malonic esters . These interactions can lead to changes in gene expression and enzyme activity, thereby modulating various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyridylacetonitrile can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to 2-Pyridylacetonitrile can lead to changes in cellular activities, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 2-Pyridylacetonitrile in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular activities becomes significant only at certain concentrations . High doses of 2-Pyridylacetonitrile can result in toxicity, affecting various organs and tissues in animal models.
Metabolic Pathways
2-Pyridylacetonitrile is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase II reactions, it undergoes conjugation with molecules such as glucuronic acid, sulfate, and glutathione, facilitating its excretion from the body . These metabolic pathways highlight the compound’s role in detoxification and biotransformation processes.
Transport and Distribution
Within cells and tissues, 2-Pyridylacetonitrile is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution within the body can affect its overall activity and function, as well as its potential toxicity.
Subcellular Localization
2-Pyridylacetonitrile’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of 2-Pyridylacetonitrile is crucial for elucidating its role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: 2-Pyridylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-(bromomethyl)pyridine with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, 2-pyridylacetonitrile is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures high purity of the final product .
化学反应分析
Types of Reactions: 2-Pyridylacetonitrile undergoes various chemical reactions, including:
Coupling Reactions: It couples with aromatic diazonium salts to yield arylhydrazones.
Condensation Reactions: It condenses with active malonic esters to form 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones.
Acylation Reactions: It reacts with acetic anhydride to produce acylated derivatives.
Common Reagents and Conditions:
Aromatic Diazonium Salts: Used in coupling reactions to form arylhydrazones.
Active Malonic Esters: Employed in condensation reactions to yield quinolizinones.
Acetic Anhydride: Utilized in acylation reactions to produce acylated products.
Major Products Formed:
Arylhydrazones: Formed from coupling reactions.
Quinolizinones: Resulting from condensation reactions.
Acylated Derivatives: Produced through acylation reactions.
相似化合物的比较
2-Pyridineacetonitrile: Similar in structure but differs in reactivity and applications.
3-Pyridylacetonitrile: Another isomer with distinct chemical properties and uses.
Uniqueness: 2-Pyridylacetonitrile is unique due to its high reactivity and versatility in forming a wide range of heterocyclic compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-pyridin-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVQBONVSSLJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181816 | |
| Record name | Pyridine-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-97-1 | |
| Record name | 2-Pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of 2-pyridylacetonitrile?
A1: 2-Pyridylacetonitrile serves as a crucial precursor in synthesizing diverse nitrogen-containing heterocycles. Its reactivity stems from the presence of both the nucleophilic methylene group, adjacent to the nitrile, and the pyridine ring's inherent ability to participate in various reactions. For instance, it readily reacts with aromatic diazonium salts to yield arylhydrazones, which can be further transformed into 1,2,3-triazolylpyridines. [] It is also widely employed in synthesizing indolizines, quinolizines, and pyrazolo[5,1-c][1,2,4]triazines through various multi-step synthetic routes. [, , , , , , ]
Q2: Can you elaborate on the reaction of 2-pyridylacetonitrile with aromatic diazonium salts?
A2: 2-Pyridylacetonitrile reacts with aromatic diazonium salts to form arylhydrazones. Interestingly, these arylhydrazones preferentially exist in the syn-form rather than the anti-form. [] This preference for the syn-configuration influences subsequent reactions and contributes to the specific regiochemical outcomes observed in the synthesis of triazolylpyridines.
Q3: How does 2-pyridylacetonitrile contribute to the synthesis of indolizines?
A3: A domino protocol utilizing 2-pyridylacetonitrile, aldehydes, and isocyanides, promoted by 1-butyl-3-methylimidazolium chloride ([bmim]Cl) under solvent-free conditions, provides a facile route to 3-alkylamino-2-alkyl/arylindolizine-1-carbonitriles. This method boasts high atom economy, selectivity, and good to excellent yields. []
Q4: Are there any notable reactions of 2-pyridylacetonitrile with ketones?
A4: Copper(I)-promoted cycloaddition reactions between 2-pyridylacetonitrile and ketones like acetone, pentan-2-one, and pentan-3-one have been reported. These reactions provide valuable insights into the cycloaddition behavior of 2-pyridylacetonitrile with ketones and offer a route to structurally diverse nitrogen heterocycles. []
Q5: What is the significance of using sulfonyl ketene dithioacetals in reactions with 2-pyridylacetonitrile?
A5: The reaction of 2-pyridylacetonitrile with sulfonyl ketene dithioacetals offers a unique pathway for synthesizing 4H-quinolizine derivatives. A noteworthy aspect of this reaction is the spontaneous replacement of the methylsulfanyl group with a proton during the quinolizine ring formation, occurring under mild conditions without requiring metallic reagents. []
Q6: Can 2-pyridylacetonitrile be used to synthesize 4-azaindole?
A6: While not directly involved in the final structure, 2-pyridylacetonitrile serves as a key starting material in a multistep synthesis of 4-azaindole. The process involves the conversion of 2-pyridylacetonitrile to 2-chloro-3-nitropyridine, followed by a crucial decarboxylation step to obtain 3-nitro-2-pyridylacetonitrile, which ultimately leads to 4-azaindole. []
Q7: Has the coordination chemistry of 2-pyridylacetonitrile been explored?
A7: Yes, studies investigating the coordination behavior of 2-pyridylacetonitrile with rhodium-N-heterocyclic carbene complexes have been conducted. These studies revealed that 2-pyridylacetonitrile exhibits coordination preference depending on the other ligands present in the complex, highlighting its versatile coordination chemistry. []
Q8: What spectroscopic techniques are commonly employed to characterize 2-pyridylacetonitrile and its derivatives?
A8: Characterization of 2-pyridylacetonitrile and its diverse derivatives relies heavily on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide crucial information about the structure, bonding, and functional groups present in the synthesized compounds. [, ]
Q9: Have there been any studies on the photochemical reactivity of 2-pyridylacetonitrile?
A9: Yes, investigations into the photoisomerization of 2-pyridylacetonitrile to anthranilonitrile have been reported. [] This research area delves into the compound's behavior and potential transformations upon light irradiation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



